KRAS inhibitor-10

Übersicht

Beschreibung

KRAS-Inhibitor-10 ist eine niedermolekulare Verbindung, die entwickelt wurde, um die Aktivität des KRAS-Proteins zu zielen und zu hemmen, das ein Mitglied der RAS-Familie kleiner GTPasen ist. KRAS-Mutationen gehören zu den häufigsten onkogenen Treibern bei menschlichen Krebserkrankungen, insbesondere beim nicht-kleinzelligen Lungenkrebs, beim Darmkrebs und beim Bauchspeicheldrüsenkrebs . Die Entwicklung von KRAS-Inhibitoren, einschließlich KRAS-Inhibitor-10, stellt einen bedeutenden Fortschritt in der gezielten Krebstherapie dar.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von KRAS-Inhibitor-10 beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung wichtiger Zwischenprodukte und der abschließenden Kupplungsreaktionen. Der Syntheseweg kann Folgendes umfassen:

Bildung der Kernstruktur: Dies beinhaltet den Aufbau des zentralen Gerüsts des Moleküls durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Funktionalisierung: Einführung von funktionellen Gruppen, die die Bindungsaffinität und Spezifität des Inhibitors an das KRAS-Protein verbessern.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um die gewünschte Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von KRAS-Inhibitor-10 beinhaltet die Skalierung der Laborsynthese auf einen größeren Maßstab. Dies erfordert die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um hohe Ausbeute und Reinheit zu gewährleisten. Durchflusschemie und automatisierte Syntheseplattformen können eingesetzt werden, um Effizienz und Reproduzierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: KRAS-Inhibitor-10 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den funktionellen Gruppen, die während der Synthese eingeführt wurden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, um die Aktivität des Inhibitors zu verbessern.

Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen einzuführen oder zu ersetzen, die die Bindungsaffinität an das KRAS-Protein verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Amine und Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von KRAS-Inhibitor-10 mit modifizierten funktionellen Gruppen, die seine pharmakologischen Eigenschaften verbessern .

Wissenschaftliche Forschungsanwendungen

Non-Small Cell Lung Cancer (NSCLC)

KRAS mutations are prevalent in NSCLC, particularly the G12C variant. Clinical trials have demonstrated that KRAS inhibitor-10 significantly reduces tumor viability in cell lines such as NCI-H358 and MIA PaCa-2. In preclinical studies, it has shown promise in inducing tumor regression in xenograft models.

Pancreatic Cancer

Pancreatic cancer is another area where this compound has potential applications. Research indicates that aggressive subtypes of pancreatic tumors may respond favorably to this treatment, especially when combined with chemotherapy or other targeted therapies.

Colorectal Cancer

Colorectal cancers with KRAS mutations are challenging to treat. Preliminary findings suggest that this compound can enhance the effectiveness of existing therapies, potentially improving patient outcomes.

Data Tables

| Cancer Type | Mutation Type | Response Rate | Clinical Trial Phase | Notes |

|---|---|---|---|---|

| Non-Small Cell Lung | G12C | 56.6% (low-grade AE) | Phase I/II | Promising safety profile |

| Pancreatic | Various | High response | Preclinical | Combination therapy suggested |

| Colorectal | G12D | TBD | Ongoing | Enhances existing treatments |

Case Study 1: NSCLC Patient Response

A patient with advanced NSCLC harboring a KRAS G12C mutation was treated with this compound in a clinical trial setting. The patient exhibited a partial response after four weeks, with significant tumor size reduction observed through imaging studies.

Case Study 2: Pancreatic Cancer

In a preclinical model of pancreatic cancer, treatment with this compound led to substantial tumor shrinkage. Further exploration indicated that combining this inhibitor with standard chemotherapy resulted in enhanced efficacy compared to monotherapy.

Wirkmechanismus

KRAS inhibitor-10 exerts its effects by binding to the KRAS protein at a specific site, thereby preventing its activation and subsequent signaling. The compound targets the switch II pocket of the KRAS protein, which is critical for its interaction with downstream effectors. By inhibiting KRAS, the compound disrupts the MAP kinase and PI3K-AKT signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .

Vergleich Mit ähnlichen Verbindungen

KRAS-Inhibitor-10 ist einzigartig in seiner Fähigkeit, das KRAS-Protein mit hoher Affinität und Spezifität selektiv anzusprechen. Ähnliche Verbindungen umfassen:

Sotorasib: Der erste von der FDA zugelassene KRAS-Inhibitor, der die KRAS-G12C-Mutation angreift.

Adagrasib: Ein weiterer KRAS-G12C-Inhibitor mit einem ähnlichen Wirkmechanismus.

MRTX849: Ein KRAS-G12C-Inhibitor, der sich derzeit in klinischen Studien befindet.

Im Vergleich zu diesen Verbindungen bietet KRAS-Inhibitor-10 möglicherweise Vorteile in Bezug auf Bindungsaffinität, Selektivität und pharmakokinetische Eigenschaften .

Biologische Aktivität

KRAS inhibitors, particularly those targeting specific mutations such as KRAS G12C, have emerged as crucial therapeutic agents in oncology. Among these, KRAS inhibitor-10 (KRASi-10) is notable for its unique biological activity against various KRAS mutations. This article synthesizes recent findings, clinical data, and case studies related to the biological activity of KRASi-10, highlighting its mechanisms of action, efficacy, and resistance patterns.

Overview of KRAS and Its Role in Cancer

KRAS is a pivotal oncogene involved in cell signaling pathways that regulate cell proliferation and survival. Mutations in KRAS are prevalent in several cancers, including pancreatic, colorectal, and lung cancers. The most common mutations occur at codons 12, 13, and 61, leading to constitutive activation of the KRAS protein and uncontrolled cell growth.

KRASi-10 functions primarily by binding to the inactive GDP-bound state of KRAS, thereby inhibiting nucleotide exchange and preventing the activation of downstream signaling pathways. This mechanism is crucial as it selectively targets mutant forms of KRAS while sparing wild-type variants to some extent.

Key Findings:

- Binding Affinity : KRASi-10 exhibits high affinity for the inactive state of KRAS with an IC50 value around 5 nM for nucleotide exchange inhibition .

- Selectivity : The inhibitor shows a marked preference for KRAS over other RAS family members (HRAS and NRAS), with significantly higher IC50 values (5-10 µM) for these proteins .

Clinical Efficacy

Recent clinical trials have evaluated the efficacy of KRASi-10 across various cancer types harboring specific KRAS mutations. The following table summarizes the response rates observed in different studies:

| Cancer Type | Mutation | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | G12C | 35.3% | 91.2% | Not reported |

| Colorectal Cancer (CRC) | G12C | 12% | 80% | Not reported |

| Pancreatic Cancer | G12C | 21% | 84.2% | 4.0 months |

The data indicate that KRASi-10 is particularly effective in NSCLC patients with the G12C mutation, demonstrating a significant disease control rate .

Case Study 1: NSCLC Patient

A phase II trial involving a patient with advanced NSCLC showed a remarkable response to KRASi-10 treatment. The patient exhibited a reduction in tumor size after three months of therapy, correlating with increased CD8 T-cell infiltration in the tumor microenvironment, suggesting an immune-mediated response.

Case Study 2: Pancreatic Cancer

In another study involving patients with pancreatic cancer harboring the G12C mutation, treatment with KRASi-10 resulted in a disease control rate of approximately 84%, although overall survival remained modest at around 6.9 months .

Resistance Mechanisms

Despite its efficacy, resistance to KRAS inhibitors remains a significant challenge. Common resistance mechanisms include:

Eigenschaften

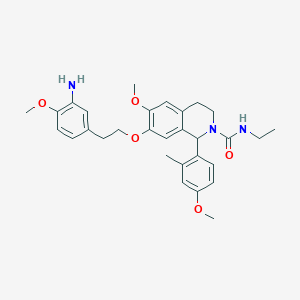

IUPAC Name |

7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOOIGPIJNQBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.